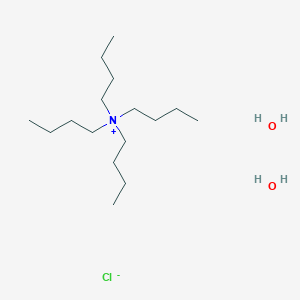

Tetrabutylammonium chloride dihydrate

Description

Contextualizing Quaternary Ammonium (B1175870) Salts within Contemporary Chemical Science

Quaternary ammonium salts, often referred to as "quats," are a class of organic compounds with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups and X⁻ is an anion. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent charge and the organic nature of the R groups give these salts unique properties, making them highly versatile in a multitude of scientific and industrial applications. wikipedia.orgnih.gov

In contemporary chemical science, quaternary ammonium salts are recognized for their utility in a wide range of applications. nih.govacs.org They are extensively used as disinfectants, antimicrobials, surfactants, fabric softeners, and antistatic agents. wikipedia.orgnih.gov Their antimicrobial activity is attributed to their ability to disrupt the cell membranes of various microorganisms. wikipedia.org

Furthermore, in the realm of organic chemistry, quaternary ammonium salts are indispensable as phase-transfer catalysts (PTCs). wikipedia.orgnbinno.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. nbinno.comalfachemic.com This is achieved by the quaternary ammonium cation forming an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase, allowing the reaction to proceed. alfachemic.com This catalytic action enhances reaction rates, increases yields, and often allows for milder reaction conditions, contributing to the development of greener and more efficient chemical processes. alfachemic.comphasetransfercatalysis.com Their diverse functions underscore their importance in modern chemical research and industry. nih.govnih.gov

Academic Significance of Tetrabutylammonium (B224687) Chloride Dihydrate: A Research Compound Overview

Tetrabutylammonium chloride (TBAC), with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a prominent member of the quaternary ammonium salt family. wikipedia.orgnih.gov The dihydrate form, specifically, incorporates two water molecules into its crystal structure. This compound is a white, crystalline solid that is soluble in water and polar organic solvents. nbinno.comchemicalbook.com Its academic and research significance stems from its multifaceted roles in various chemical disciplines.

The primary application of tetrabutylammonium chloride dihydrate in research is as a phase-transfer catalyst. nbinno.comphasetransfercatalysis.comchemimpex.com It is effective in a variety of organic reactions, including nucleophilic substitutions, alkylations, and acylations, by facilitating the transfer of anions between aqueous and organic layers. nbinno.comalfachemic.comchemimpex.com This property is particularly valuable in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. chemimpex.com

Beyond catalysis, this compound serves as a supporting electrolyte in electrochemical studies due to its ability to enhance the conductivity of solutions. chemimpex.com It is also employed in analytical chemistry as an ion-pairing reagent in chromatography to improve the separation of ionic compounds. nbinno.com In materials science, it has been used in the preparation of polypyrrole coatings with self-healing properties for corrosion protection and in the synthesis of ionic liquids. nbinno.comchemicalbook.comchemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37451-68-6 wikipedia.orgchemimpex.com |

| Molecular Formula | C₁₆H₃₆N·Cl·H₂O chemimpex.com |

| Molecular Weight | 295.9 g/mol chemimpex.comnih.gov |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 41 - 44 °C chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents nbinno.com |

Research Trajectories and Scholarly Objectives Pertaining to this compound Systems

Current research involving this compound is focused on expanding its applications and improving the efficiency and sustainability of processes where it is utilized. A significant research trajectory is its application in green chemistry. Researchers are exploring its use in solvent-free reaction conditions and as a component in the formation of deep eutectic solvents (DESs), which are considered environmentally friendly alternatives to traditional organic solvents. researchgate.net

Another key area of investigation is in materials science and nanotechnology. datainsightsmarket.com Scholarly objectives include the development of novel materials with tailored properties, such as self-healing coatings and advanced polymers. nbinno.comchemicalbook.com Its role in controlling polymerization reactions and influencing the structure of resulting polymers is an active area of study. taylorandfrancis.com

In the field of energy, research is being conducted on the use of this compound as an electrolyte in battery research, aiming to improve energy efficiency and performance. chemimpex.com Furthermore, there is ongoing work to optimize its synthesis and purification methods to produce higher purity grades required for specialized applications, particularly in the pharmaceutical industry. datainsightsmarket.com The exploration of its catalytic activity under various conditions, such as in biphasic systems, continues to be a subject of academic inquiry to better understand its mechanism and enhance its effectiveness. taylorandfrancis.comnih.gov These research efforts highlight the compound's potential to contribute to advancements across multiple scientific domains. datainsightsmarket.combusinesswire.com

Properties

Molecular Formula |

C16H40ClNO2 |

|---|---|

Molecular Weight |

313.9 g/mol |

IUPAC Name |

tetrabutylazanium;chloride;dihydrate |

InChI |

InChI=1S/C16H36N.ClH.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |

InChI Key |

WNJBQALVBHDKOM-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Pathways for Tetrabutylammonium Chloride Hydrate Systems

Controlled Crystallization and Hydration Approaches

The formation of specific hydrate (B1144303) structures of tetrabutylammonium (B224687) chloride, including the dihydrate, is highly dependent on controlled crystallization and hydration conditions. These methods focus on the direct interaction of anhydrous or less-hydrated TBAC with water under specific thermodynamic parameters.

Specific Methods for Tetrabutylammonium Chloride Dihydrate Synthesis

The synthesis of this compound often involves the careful addition of water to anhydrous tetrabutylammonium chloride or the recrystallization of TBAC from aqueous solutions under controlled temperature and concentration gradients. One common laboratory-scale synthesis involves the neutralization of tetrabutylammonium hydroxide (B78521) with hydrochloric acid. Following neutralization, the pH is adjusted to approximately 7. The resulting solution is then subjected to controlled evaporation or cooling to induce crystallization of the desired hydrate.

Another method involves the quaternization of tributylamine (B1682462) with 1-chlorobutane, typically in a solvent like diethyl ether at room temperature over an extended period. However, this direct synthesis can be challenging due to side reactions. phasetransfercatalysis.com Once the anhydrous salt is obtained, its dihydrate can be prepared by recrystallization from an ethanol/water mixture.

Calorimetric and structural studies have shown that three distinct ionic clathrate hydrates of tetrabutylammonium chloride can form in the binary TBAC-water system, each with a different water content. acs.orgresearchgate.net The precise control of the water stoichiometry is crucial for isolating a specific hydrate like the dihydrate.

Investigation of Hydration Equilibrium and Stoichiometric Control

The hydration equilibrium of tetrabutylammonium chloride is a critical factor in synthesizing specific hydrate forms. Research has demonstrated that the phase transition temperature of TBAC solutions is influenced by their concentration, with the temperature increasing as the concentration rises. chemicalbook.com A 40% mass concentration solution has been found to exhibit a stable phase transition process. chemicalbook.com

The equilibrium conditions for TBAC hydrates have been studied across a concentration range of 5 to 40 mass % and a temperature range of 275.45 to 288.05 K at atmospheric pressure. acs.org These studies reveal that the phase change temperature of the hydrate increases with the concentration of the TBAC aqueous solution up to 35 mass %. acs.org This relationship underscores the importance of precise concentration control in targeting the formation of a specific hydrate, such as the dihydrate. The formation of different hydrate structures, including tetragonal and orthorhombic forms, can also be influenced by the presence of other molecules, such as methane (B114726), which can be incorporated into the hydrate's cage-like structure. rsc.orgsemanticscholar.org

The table below summarizes key findings related to the hydration equilibrium of tetrabutylammonium chloride solutions.

| Parameter | Observation | Reference |

| Concentration Effect | Phase transition temperature increases with increasing TBAC concentration up to 35 mass %. | acs.org |

| Stable Concentration | A 40% mass concentration solution shows a stable phase transition process. | chemicalbook.com |

| Hydrate Structures | Can form tetragonal and orthorhombic structures, which can be influenced by guest molecules. | rsc.orgsemanticscholar.org |

| Multiple Hydrates | Three distinct ionic clathrate hydrates with different water contents can form. | acs.orgresearchgate.net |

Anion Exchange and Salt Metathesis Routes

Anion exchange and salt metathesis represent alternative and often more versatile strategies for the synthesis of tetrabutylammonium chloride hydrates, particularly when starting from other tetrabutylammonium salts.

Formation of Tetrabutylammonium Chloride Hydrates from Precursor Salts

A prevalent method for preparing tetrabutylammonium chloride involves a salt metathesis reaction, also known as double displacement or ion exchange. wikiwand.comwikipedia.orgnih.gov This technique is particularly useful for producing organic-soluble salts from their inorganic precursors. wikiwand.com A common precursor for this synthesis is tetrabutylammonium bromide (TBAB), which is often more readily synthesized than TBAC. phasetransfercatalysis.com The conversion of TBAB to TBAC can be achieved through various ion exchange methods. phasetransfercatalysis.com For instance, tetrabutylammonium acetate (B1210297) can be prepared by reacting tetrabutylammonium bromide with silver acetate in acetonitrile (B52724). nih.gov

Another approach involves the reaction of tetrabutylammonium hydroxide with hydrochloric acid. guidechem.comchemicalbook.com In a typical procedure, a methanolic solution of tetrabutylammonium hydroxide is neutralized with concentrated hydrochloric acid. guidechem.com After removing the solvent, the residue is dissolved in water, the pH is carefully adjusted to 7.00, and the solvent is evaporated to yield the desired tetrabutylammonium chloride, which can then be hydrated. guidechem.com Similarly, tetrabutylammonium hydroxide can be prepared via ion exchange between a strong basic anion exchange resin and an aqueous solution of tetrabutylammonium bromide. researchgate.net

The table below outlines common precursor salts and the corresponding metathesis or exchange reactions for the formation of tetrabutylammonium chloride.

| Precursor Salt | Reactant | Product | Reference |

| Tetrabutylammonium bromide (TBAB) | Silver Acetate | Tetrabutylammonium acetate | nih.gov |

| Tetrabutylammonium hydroxide | Hydrochloric Acid | Tetrabutylammonium chloride | guidechem.comchemicalbook.com |

| Tetrabutylammonium bromide (TBAB) | Anion Exchange Resin (OH⁻ form) | Tetrabutylammonium hydroxide | researchgate.net |

| Sodium Perrhenate | Tetrabutylammonium chloride | Tetrabutylammonium perrhenate | wikiwand.com |

In-situ Generation for Specialized Applications

In certain applications, tetrabutylammonium chloride is generated in-situ to act as a phase-transfer catalyst or as a source of chloride ions. sigmaaldrich.com This approach avoids the need to isolate the salt, which can be hygroscopic and difficult to handle. phasetransfercatalysis.com For instance, in aqueous ring-opening metathesis polymerization (ROMP), the addition of chloride sources like tetrabutylammonium chloride can significantly improve monomer conversion and catalyst lifetime by mitigating the deactivation of the ruthenium-based catalyst. fao.org

In the synthesis of wikiwand.comcatenanes, a chloride anion acts as a template around which two acyclic pyridinium (B92312) receptor motifs intertwine. psu.edu The tetrabutylammonium salt of the chloride anion is often used in these templated synthesis reactions. psu.edu Similarly, in the controlled oxidation of sulfides to sulfoxides, tetrabutylammonium chlorite, synthesized from tetrabutylammonium chloride and sodium chlorite, is used as an efficient oxidant in organic solvents. nih.gov The in-situ generation or direct use of TBAC in such systems is crucial for the success of these specialized chemical transformations.

Advanced Spectroscopic Characterization and Computational Studies of Tetrabutylammonium Chloride Hydrate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structure and dynamics of the tetrabutylammonium (B224687) cation in both solution and solid states.

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides detailed information about the chemical environment of the tetrabutylammonium (TBA⁺) cation. The ¹H NMR spectrum is characterized by distinct multiplets corresponding to the protons on the four butyl chains. The terminal methyl (CH₃) protons typically appear as a triplet at the most upfield position, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom are the most deshielded and appear furthest downfield. The intermediate methylene groups are observed in the central region of the spectrum.

Variable-temperature ¹H NMR studies can reveal information about the dynamic equilibria of the cation in solution. For instance, such studies have been used to investigate the equilibrium between monomeric and dimeric or higher oligomeric species in solution, with lower temperatures often favoring the aggregated forms. figshare.com

The ¹³C NMR spectrum provides complementary information, with four distinct resonances corresponding to the four unique carbon environments in the butyl chains. The chemical shifts are sensitive to the local electronic environment and can be used to confirm the structure of the cation.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation in Solution Note: Shifts are approximate and can vary based on solvent and concentration.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-C H₂- | ~3.2 | ~58 |

| -C H₂-CH₂- | ~1.6 | ~24 |

| -C H₂-CH₃ | ~1.4 | ~20 |

Solid-state NMR (ssNMR) is indispensable for investigating the structure and dynamics within the crystalline lattice of tetrabutylammonium chloride hydrates. acs.org Unlike in solution where rapid tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, molecular conformation, and intermolecular packing in the solid state.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure, functional groups, and intermolecular interactions within tetrabutylammonium chloride hydrates.

The FT-IR and Raman spectra of tetrabutylammonium chloride are dominated by the vibrational modes of the tetrabutylammonium cation. The high-frequency region (2800-3000 cm⁻¹) is characterized by the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. The region between 1300 cm⁻¹ and 1500 cm⁻¹ contains the C-H bending and scissoring modes.

Table 2: Selected Characteristic Vibrational Modes for Tetrabutylammonium Chloride

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~2960 | C-H Asymmetric Stretch (CH₃) | FT-IR, Raman | General |

| ~2875 | C-H Symmetric Stretch (CH₂) | FT-IR, Raman | General |

| ~1480 | C-H Bending (CH₂) | FT-IR, Raman | General |

| ~1000 | SiFₓ Stretching Mode* | FT-IR | bohrium.com |

| 89 | Intermolecular Mode C | Far-IR | acs.org |

| 47 | Intermolecular Mode A | Far-IR | acs.org |

*Observed in systems where TBACl is used in electrolytes for silicon electrodeposition.

FT-IR spectroscopy is exceptionally sensitive to the state of water molecules and the nature of hydrogen bonding within the hydrate (B1144303) structure. acs.orguu.nl By studying the stretching vibrations of isotopically diluted HDO in H₂O, the influence of the tetrabutylammonium and chloride ions on the surrounding water structure can be precisely determined. acs.org

Analysis of the salt-affected water spectrum, obtained by subtracting the bulk water contribution, reveals significant details about the hydration sphere. acs.org Studies have shown that the water within the hydration sphere of the hydrophobic TBA⁺ cation has fewer weak hydrogen bonds compared to bulk water. acs.org The chloride anion, in contrast, affects the water spectrum differently, with the Cl⁻-affected band having its maximum at a higher wavenumber than that of bulk HDO. acs.org These spectroscopic signatures provide direct evidence of the structural reordering of water molecules induced by the ions in the hydrate crystal. The use of FT-IR is also crucial in monitoring anion exchange processes in hydrogels containing tetrabutylammonium chloride, where specific absorption bands confirm the presence or absence of different anions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal-Containing Composites

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as transition metal ions or organic radicals. While tetrabutylammonium chloride itself is EPR-silent, it is frequently used as a supporting electrolyte or a component in deep eutectic solvents for studying paramagnetic metal complexes. deakin.edu.au

In such systems, EPR spectroscopy provides critical information about the electronic structure, oxidation state, and coordination environment of the metal center. For example, EPR has been used to investigate the coordination of Co(II) in deep eutectic solvents based on tetrabutylammonium chloride, revealing that chloride ions from the salt can directly coordinate to the metal center, forming mixed-anion complexes. deakin.edu.au The technique has also been applied to study manganese complexes, where the anisotropic EPR signal provides insight into the electronic properties and rhombicity of the Mn(II) center. Furthermore, the principles of EPR are central to spin trapping studies, which are used to detect short-lived free radicals; phosphorylated nitrones used as spin traps can be synthesized in reactions involving tetrabutylammonium chloride. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

Tetrabutylammonium chloride dihydrate, in itself, is not a strong chromophore in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum (200-800 nm). Its constituent ions lack the conjugated π systems or metal d-orbitals that typically give rise to electronic transitions in this range. libretexts.orglibretexts.org The possible transitions, such as σ→σ* from the C-C and C-H bonds, occur at wavelengths below 200 nm, outside the range of standard UV-Vis spectrophotometers. libretexts.org

Consequently, the primary utility of tetrabutylammonium chloride in UV-Vis spectroscopy is not for direct analysis but as a tool to study complex formation and anion-receptor interactions. rsc.orgwu.ac.th Researchers utilize it as a transparent source of chloride ions (Cl⁻) in a non-interfering organic-soluble format. By adding tetrabutylammonium chloride to a solution containing a chromophoric anion receptor, changes in the absorption spectrum of the receptor can be monitored to determine binding constants and study the thermodynamics of complexation. rsc.orgresearchgate.net For example, significant changes in the absorbance spectra of specific tetraamide compounds were observed upon the addition of tetrabutylammonium chloride, indicating a binding interaction between the receptor and the chloride anion. wu.ac.th

In studies involving biological macromolecules, the interaction between tetrabutylammonium-based ionic liquids and DNA has been analyzed using UV-Vis titrations. acs.org In these cases, electrostatic interactions between the tetrabutylammonium cation and the phosphate (B84403) backbone of DNA can lead to conformational changes in the DNA structure, which manifest as hyperchromism (an increase in absorbance) in the UV spectrum. acs.org However, in other experiments, the addition of tetrabutylammonium chloride to certain zwitterionic compounds in acetonitrile (B52724) produced no significant changes in the absorption spectrum, indicating a lack of interaction in those specific systems. researchgate.net

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry is a definitive technique for the molecular characterization of tetrabutylammonium chloride, confirming its ionic nature and molecular weight. The analysis is typically performed on the separated ions, with the positive ion mode detecting the tetrabutylammonium cation ([C₁₆H₃₆N]⁺).

In Electron Ionization (EI) mass spectrometry, the tetrabutylammonium cation is detected as the parent ion. nist.gov The mass spectrum is characterized by a base peak corresponding to a fragment resulting from the loss of a butyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, further confirming the elemental composition. acs.orgacs.org For instance, in LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis, the precursor ion for the tetrabutylammonium cation is observed at a mass-to-charge ratio (m/z) of 242.2842. nih.gov

The fragmentation pattern is crucial for structural elucidation. The most abundant fragments observed in the mass spectrum of tetrabutylammonium chloride provide a clear signature of the compound's structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 242 | 2.0 | [C₁₆H₃₆N]⁺ (Tetrabutylammonium Cation) | chemicalbook.com |

| 185 | 6.5 | [M - C₄H₉]⁺ (Loss of one butyl group) | chemicalbook.com |

| 142 | 100.0 | [M - C₄H₉ - C₃H₆]⁺ or [C₈H₂₀N]⁺ | nist.govchemicalbook.comnih.gov |

| 100 | 46.4 | [C₆H₁₄N]⁺ | chemicalbook.com |

| 58 | ~75 | [C₃H₈N]⁺ | nih.gov |

| 44 | ~11-99 | [C₂H₆N]⁺ | nih.govnih.gov |

This table is interactive. Click on headers to sort.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and energetic properties of ionic systems like this compound at the molecular level. nih.govuni.lu These quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state of the molecule. researchgate.net

Computational studies of the tetrabutylammonium cation reveal that the positive charge is not localized solely on the central nitrogen atom. researchgate.net Instead, it is delocalized over the adjacent methylene (CH₂) groups. This charge distribution is a key factor influencing the ion's interactions. researchgate.net DFT calculations of ion pairs between the tetrabutylammonium cation and various inorganic anions have identified a consistent and preferred structural motif, suggesting a general pattern for how these ions associate in solution. nih.gov For the dihydrate, calculations would focus on the geometry of the entire assembly, including the tetrabutylammonium cation, the chloride anion, and the two water molecules, to understand their spatial arrangement and the energetics of their interactions. nih.gov

Experimental validation for the types of structures that can be computationally modeled comes from single-crystal X-ray diffraction studies on tetrabutylammonium chloride hydrates. acs.org These studies have revealed the formation of different ionic clathrate hydrate structures, including a novel arrangement where the chloride anion is incorporated into the water lattice by displacing two hydrogen-bonded water molecules. acs.org

| Property Investigated | Key Finding | Reference |

|---|---|---|

| Charge Distribution | The positive charge on the [N(C₄H₉)₄]⁺ cation is not localized on the nitrogen but is delocalized over the adjacent methylene groups. | researchgate.net |

| Ion Pair Geometry | A general, minimum-energy structural motif exists for the orientation of the cation relative to various inorganic anions. | nih.gov |

| H-Bond Strength | The electrostatic field of the tetraalkylammonium cation can significantly weaken nearby intramolecular hydrogen bonds in an associated anion. | nih.gov |

| Interaction Energetics | The interaction energy between the cation and anion is a critical parameter determining the stability and properties of the ionic pair. | escholarship.org |

This table is interactive. Click on headers to sort.

Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time in different environments. These simulations model the movements and interactions of every atom in a system, offering insights into complex processes that are difficult to observe experimentally. acs.org

Solvation and Hydration: MD simulations of tetraalkylammonium halides in aqueous solutions have been used to study the hydration structure around the ions. acs.org Results from these simulations align with experimental data, showing a slight enhancement of the water structure around the apolar alkyl chains of the cation. acs.org For the dihydrate, simulations would detail the stability of the water molecules within the primary hydration shell and their exchange dynamics with the bulk solvent.

Aggregation: In solution, the hydrophobic alkyl chains of the tetrabutylammonium cations can lead to aggregation. MD simulations can predict the formation of these aggregates and characterize their size, shape, and stability, which are crucial for understanding the solution's macroscopic properties.

Interfacial Phenomena: The behavior of tetrabutylammonium ions at interfaces, such as the boundary between water and a gas, has been effectively studied with MD. researchgate.net Simulations of the related tetrabutylammonium bromide showed that the presence of the salt at the interface lowers the surface tension compared to pure water. researchgate.net The simulations also revealed an increase in the adsorption of gas molecules (like methane (B114726) and carbon dioxide) at the interface, a phenomenon attributed to the hydrophobic interactions between the gas and the cation's alkyl chains. researchgate.net This suggests that tetrabutylammonium chloride would similarly alter the properties of aqueous interfaces.

Computational chemistry provides a detailed view of the non-covalent forces that govern the structure and behavior of tetrabutylammonium chloride hydrate systems.

Ionic Interactions: The primary force holding the compound together is the electrostatic attraction between the positively charged tetrabutylammonium cation and the negatively charged chloride anion. Computational studies have explored the stereochemistry of these interactions in depth. nih.gov A systematic study of ion pairs involving the tetrabutylammonium cation and 93 different inorganic anions confirmed that a completely general structural motif governs their association, a foundational pattern for understanding molecular recognition between organic ions. nih.gov

Hydrogen Bonding: In the dihydrate, hydrogen bonding plays a critical role. This includes hydrogen bonds between the two water molecules, and between the water molecules and the chloride anion. MD simulations of halide ion hydration show how water molecules arrange to form a stable solvation shell around the anion. mdpi.com Furthermore, low-frequency Raman spectroscopy studies combined with computational analysis suggest that hydration increases the interionic distance between the cation and anion, weakening their direct interaction. nih.gov A particularly insightful finding from molecular orbital calculations is that the methylene (α-CH₂) groups of the tetrabutylammonium cation can act as hydrogen-bond donors. researchgate.net The delocalization of the positive charge from the nitrogen atom makes the hydrogen atoms on these adjacent carbons sufficiently acidic to form weak hydrogen bonds, an unusual and important interaction mode. researchgate.net

Tetrabutylammonium Chloride Dihydrate in Phase Transfer Catalysis Ptc

Mechanistic Investigations of PTC Principles

The function of tetrabutylammonium (B224687) chloride dihydrate as a phase-transfer catalyst is rooted in fundamental principles of anion exchange, interfacial transport, and the modification of anion reactivity in nonpolar environments.

The core mechanism of phase-transfer catalysis with tetrabutylammonium chloride involves the transfer of an anionic reactant (Y⁻) from an aqueous or solid phase to an organic phase containing a substrate (RX). The process is initiated at the interface between the two immiscible phases. ajgreenchem.com

The catalytic cycle can be described as follows:

Anion Exchange: At the interface, the tetrabutylammonium cation (Q⁺) from TBAC exchanges its chloride anion (Cl⁻) for the reactant anion (Y⁻) present in the aqueous phase. This forms a new, organic-soluble ion pair, [Q⁺Y⁻]. nptel.ac.inajgreenchem.com

Transport to Organic Phase: The newly formed [Q⁺Y⁻] ion pair, possessing high lipophilicity due to the tetrabutylammonium cation, migrates from the interface into the bulk organic phase. nptel.ac.in

Reaction in Organic Phase: Within the organic phase, the anion Y⁻ reacts with the organic substrate RX to form the product RY. This step also regenerates the tetrabutylammonium cation, now paired with the leaving group X⁻, as [Q⁺X⁻]. ajgreenchem.com

Catalyst Regeneration: The [Q⁺X⁻] ion pair migrates back to the interface, where the Q⁺ cation is exchanged back into the aqueous phase to pick up another reactant anion (Y⁻), thus completing the catalytic cycle.

The efficiency of this transport phenomenon is influenced by several factors. The rate of reaction can be dependent on the stirring speed, as vigorous agitation increases the interfacial surface area between the phases, facilitating more rapid anion exchange. ajgreenchem.com In solid-liquid PTC systems, the addition of a small quantity of water can be advantageous, as it helps to dissolve the solid reactant, making the anion more available for exchange with the catalyst. jmchemsci.com

In the aqueous phase, anions are stabilized by a surrounding shell of water molecules, known as a hydration shell. This solvation inhibits the anion's nucleophilicity. A key aspect of phase-transfer catalysis is the generation of a more reactive anion in the organic phase, a phenomenon explained by the "naked anion" concept. thieme-connect.deunits.it

When the tetrabutylammonium cation (Q⁺) transports the reactant anion (Y⁻) into the nonpolar organic phase, the anion's hydration shell is stripped away. The large, bulky butyl groups on the Q⁺ cation effectively shield its positive charge, leading to a weak electrostatic interaction and a large separation between the cation and the anion. tue.nluserapi.com This poorly solvated and weakly paired anion is highly reactive—a "naked anion"—and thus a much more powerful nucleophile than its hydrated counterpart in the aqueous phase. thieme-connect.deunits.it

The presence of water, such as in tetrabutylammonium chloride dihydrate, is central to this principle. The reactivity of the anion is inversely related to its degree of hydration; for halide ions, the typical reactivity trend under PTC conditions is I⁻ > Br⁻ > Cl⁻, as chloride is the most strongly hydrated. jmchemsci.com The catalyst must overcome this hydration energy to transport the anion into the organic phase where its reactivity is unleashed.

Synthetic Applications in Diverse Organic Transformations

The ability of this compound to generate highly reactive nucleophiles in organic media makes it a versatile catalyst for a wide range of synthetic reactions.

Tetrabutylammonium chloride is highly effective in promoting substitution reactions such as alkylations and acylations by transporting nucleophiles into the organic phase.

Alkylation: TBAC has been successfully used in the O-alkylation of sorbitol with allyl chloride in a biphasic system, significantly increasing yields. researchgate.net It is also effective for the N-alkylation of heterocycles like 5-fluorouracil, where it facilitates the reaction with various alkyl halides in high yield. clockss.org

Acylation: The catalyst demonstrates remarkable efficiency in acylation reactions. Studies have shown that the O-acylation of substituted phenols and the S-acylation of thiophenols can be achieved with near-quantitative yields in as little as five minutes at 0°C using TBAC in a dichloromethane (B109758)/aqueous NaOH system. tandfonline.comtandfonline.comresearchgate.net

Carbonylation: TBAC has been employed in reactions involving highly reactive carbonyl compounds. For instance, it catalyzes the reaction between 1,3-dichloropropoxide and phosgene (B1210022) to produce an intermediate chloroformate with high regioselectivity. phasetransfercatalysis.com

The following table summarizes representative alkylation and acylation reactions catalyzed by Tetrabutylammonium Chloride.

| Reaction Type | Substrate | Reagent | Catalyst System | Product Yield | Reference |

| O-Acylation | 2,6-Di-tert-butylphenol | Acetyl chloride | TBAC / aq. NaOH / CH₂Cl₂ | 94% | tandfonline.com |

| S-Acylation | 4-Methylbenzenethiol | Benzoyl chloride | TBAC / aq. NaOH / CH₂Cl₂ | 98% | tandfonline.com |

| N-Alkylation | 5-Fluorouracil | n-Butyl bromide | TBAC / K₂CO₃ / Chlorobenzene | 79% | clockss.org |

While the achiral nature of the tetrabutylammonium cation precludes its use in direct stereoselective catalysis, it is an excellent tool for achieving high levels of chemoselectivity. By controlling the reaction environment, TBAC can direct a reaction to proceed via a specific pathway, favoring one functional group over another.

A notable example is the highly chemoselective O-ethylation of N-Boc protected amino alcohols. Using TBAC as the catalyst with aqueous sodium hydroxide (B78521) in a nonpolar solvent like toluene (B28343), the hydroxyl group is exclusively ethylated, leaving the acid-sensitive N-Boc protecting group completely intact. acs.orgresearchgate.net

Furthermore, TBAC can act as a switch to control reaction pathways. In a copper-catalyzed reaction of aliphatic amides with carboxylic acids, the system can produce either an intramolecular amidation product or an intermolecular acyloxylation product. The addition of a phase-transfer catalyst like tetrabutylammonium bromide or chloride completely inhibits the amidation pathway and leads exclusively to the formation of the acyloxylated product. acs.org

The table below highlights the chemoselective transformations enabled by Tetrabutylammonium Chloride.

| Reaction Type | Substrate | Reagent | Catalyst System | Outcome | Reference |

| O-Ethylation | N-Boc-L-phenylalaninol | Diethyl sulfate | TBAC / aq. NaOH / Toluene | Exclusive O-ethylation, 85% yield | acs.orgresearchgate.net |

| β-C(sp³)–H Acyloxylation | N-propylpivalamide | Benzoic Acid | CuBr₂ / TBAC | Exclusive acyloxylation, amidation inhibited | acs.org |

In modern organometallic chemistry, this compound is frequently used as an additive or co-catalyst that significantly enhances the efficiency of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Its role is multifaceted; it can act as a phase-transfer agent, a ligand source, or a reagent that helps maintain the active state of the palladium catalyst.

Heck Reaction: TBAC hydrate (B1144303) is employed as a phase-transfer catalyst in the palladium-catalyzed vinylation of organic halides. sigmaaldrich.com Its addition has been shown to improve reaction rates, particularly in solvents of lower polarity. rsc.org Mechanistic suggestions propose that the chloride anion from TBAC can act as a supporting ligand, helping to generate and stabilize the active Pd(0) catalytic species. rsc.org In some Heck couplings, TBAC provides higher conversions than other quaternary ammonium (B1175870) salts. researchgate.net

Decarboxylative Cross-Coupling: TBAC is a key additive in the palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides. Its presence can lead to a significant increase in product yield. sigmaaldrich.comresearchgate.net

Suzuki-Miyaura Coupling: While less common than in Heck reactions, TBAC has been tested as a phase-transfer catalyst in Suzuki-Miyaura couplings to improve reaction performance. researchgate.net

The following table summarizes the application of Tetrabutylammonium Chloride in palladium-catalyzed reactions.

| Coupling Reaction | Substrates | Catalyst System | Role of TBAC | Reference |

| Heck Coupling | 6-bromo-thienopyrimidine + Methyl acrylate | Pd(t-Bu₃P)₂ / Cy₂NMe / DMAc | Additive, improves reaction rate | rsc.org |

| Heck-Type Coupling | Aryl iodides + Allyl acetate (B1210297) | Pd/C / Trialkylamine / H₂O | Additive, increases reactant conversion | rsc.org |

| Decarboxylative Coupling | 2-Pyrazinecarboxylic acid + 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / Cs₂CO₃ / DMF | Additive, increases yield | researchgate.net |

Catalyst Performance Metrics and Optimization Strategies

Kinetic Studies of Reaction Rates and Yield Enhancements

The performance of this compound as a phase transfer catalyst is quantified through kinetic studies that measure reaction rates and improvements in product yield. The presence of a PTC like TBAC can dramatically increase reaction yields and shorten reaction times from days to mere hours or even minutes. rsc.orgoperachem.com

For example, the substitution reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide shows virtually no product formation after two weeks under vigorous stirring at 105°C. operachem.com However, the introduction of a similar phosphonium-based phase transfer catalyst resulted in a 99% yield in just 1.8 hours. operachem.com This demonstrates the profound impact of PTC on reaction kinetics.

In the dehydrochlorination of 2-chloro-1-phenylethanol (B167369) (CHPDA) using sodium hydroxide, the effect of TBAC is stark. Research shows that with the catalyst, the conversion of CHPDA can exceed 95% within 15 minutes. rsc.org This highlights a significant rate enhancement directly attributable to the catalyst's ability to shuttle the hydroxide reactant across the phase boundary.

The table below illustrates the yield enhancement in a solid-liquid PTC reaction, showing the critical role of both the catalyst and a small amount of water, which would be relevant to the use of a dihydrate salt.

Table 1: Effect of TBAC and Water on Product Yield

| Case | Catalyst (BTBAMBC) | Water (1.0 cm³) | Product Yield (30 min) |

|---|---|---|---|

| 1 | Present | Present | 84.3% |

| 2 | Absent | Present | 12.0% |

| 3 | Present | Absent | 3.7% |

| 4 | Absent | Absent | 0.36% |

Data sourced from a study on interfacial mechanism and kinetics, demonstrating the synergistic effect of the phase transfer catalyst and water. researchgate.net

Role of Catalyst Concentration and Solvent Systems

The efficiency of a PTC system is heavily dependent on the catalyst concentration and the nature of the solvent. The concentration of TBAC directly influences the phase behavior of the reaction mixture, which in turn is closely related to the catalytic activity. nih.govacs.org An optimal concentration of the catalyst is necessary; too little may result in a slow reaction, while an excess can lead to the formation of catalyst-rich phases or emulsions that may not always be beneficial and add to the cost. nih.gov

Studies have shown that even at low reactant concentrations, such as a 5 wt% sodium hydroxide solution, the presence of TBAC can achieve high conversions (>95%) in short timeframes. rsc.org This demonstrates that the catalyst can create a highly efficient reaction environment, reducing the need for large excesses of reagents. rsc.org

The choice of the organic solvent is also critical as it can influence both the rate of reactant transfer and the intrinsic reaction rate in the organic phase. princeton.edu

Polarity : Solvents like dichloromethane are often used because they can dissolve most quaternary ammonium salts, facilitating a high concentration of the catalyst-anion pair in the organic phase. core.ac.ukprinceton.edu

Non-Polarity : Non-polar solvents such as toluene are frequently used in asymmetric PTC because they can maximize the electrostatic interactions between the catalyst's cation and the transferred anion, which can be crucial for achieving high selectivity. princeton.edu

Interfacial Tension : The solvent affects the interfacial tension between the aqueous and organic phases, which influences the transfer rate of the ionic species. princeton.edu

Furthermore, the degree of agitation is a key parameter, as vigorous stirring increases the interfacial surface area between the phases, which generally enhances the rate of anion transfer from the aqueous to the organic phase. operachem.comprinceton.edu

Recyclability and Reusability of Tetrabutylammonium Chloride Catalysts

A significant consideration in industrial applications is the recovery and reuse of the catalyst to improve process economics and reduce waste. Homogeneous catalysts like TBAC, while efficient, can be challenging to separate from the reaction products. bnl.gov Several strategies have been developed to address this.

One approach involves designing systems where the catalyst precipitates out of the reaction mixture upon completion. For example, a catalyst can remain soluble and active while the substrate is present, but precipitates once the substrate is converted to the product, allowing for simple separation by decantation. bnl.gov Such a recovered catalyst can exhibit good activity over multiple cycles. bnl.gov

In some processes, TBAC is not isolated between reaction steps. It can be used as a catalyst in one reaction, and the resulting mixture containing the catalyst is carried forward to a subsequent step where it again acts as a phase transfer catalyst. phasetransfercatalysis.comphasetransfercatalysis.com This in-situ reuse avoids a costly separation step. For instance, TBAC can first act as a source of soluble chloride to catalyze an epoxide ring-opening, and then, in the next step, transfer a sulfide (B99878) anion for a cyclization reaction. phasetransfercatalysis.comphasetransfercatalysis.com

Other advanced methods for catalyst recycling include the use of biphasic solvent systems with temperature-regulated miscibility or the immobilization of the catalytic moiety on a solid support, which allows for recovery through simple filtration. researchgate.netresearchgate.net Thermal desorption is another technique used to reclaim catalysts from waste streams by using heat to vaporize contaminants, leaving the catalyst intact for reuse. amlongroup.com

Interfacial Catalysis Models

The mechanism by which Tetrabutylammonium chloride facilitates reactions is often described by the interfacial model. This model posits that the key chemical transformations are initiated at the interface between the two immiscible phases (e.g., aqueous and organic). nih.govacs.orgmdpi.com

According to this model, for reactions involving a strong base like sodium hydroxide, the deprotonation of the organic substrate (an acid CH) does not occur in the bulk aqueous phase. mdpi.com Instead, it happens at the interface. The resulting carbanion is associated with the inorganic cation (e.g., Na⁺) and remains at the interface. mdpi.com

At this point, the tetrabutylammonium cation (Q⁺) from the TBAC dissolved in the organic phase exchanges its chloride anion for the newly formed organic carbanion at the interface. mdpi.com This creates a lipophilic ion pair, [Q⁺A⁻], which is soluble in the organic phase. This ion pair then diffuses from the interface into the bulk organic phase, where it can react with the other organic substrate. The catalysis of TBAC is strongly suggested to be attributable to these interfacial reactions. nih.govacs.org This mechanism effectively explains how reactants are brought together despite being in separate phases. The interface itself can be the bulk water-oil interface or microinterfaces formed in more complex emulsions. nih.govacs.org

Tetrabutylammonium Chloride Hydrate As a Precursor and Component in Advanced Functional Materials

Electrochemical Systems and Electrolyte Formulations

TBACl and its derivatives are instrumental in formulating advanced electrolytes for various electrochemical systems, including rechargeable batteries. They play a crucial role in improving ionic conductivity and stabilizing electrode-electrolyte interfaces.

Tetrabutylammonium (B224687) salts can significantly enhance the ionic conductivity of electrolyte systems. mdpi.com Molecular dynamics simulations of an electrolyte composed of tributyl methyl ammonium (B1175870) chloride (a close analogue of TBACl) in a mixed solvent system of 2,2,2–trifluoro–N, N-dimethylacetamide (FDMA) and 1,1,2,2–tetrafluoroethyl 2,2,2–trifluoroethyl ether (HFE) showed that the presence of the HFE co-solvent reduces the formation of ion clusters (TBMA⁺–Cl⁻). nih.gov This improved dissociation of the salt leads to higher ionic conductivity. nih.gov The bulk ionic conductivity of 1 M TBMACl in the mixed FDMA:HFE solvent was measured at 2.76 mS cm⁻¹ at 25 °C, which is higher than in either of the neat solvents alone. nih.gov

The table below shows the ionic conductivity of the TBMACl electrolyte in different solvent environments.

| Electrolyte Composition | Solvent(s) | Ionic Conductivity (at 25 °C) |

| 1 M TBMACl | FDMA | 2.46 mS cm⁻¹ |

| 1 M TBMACl | HFE | 2.01 mS cm⁻¹ |

| 1 M TBMACl | FDMA:HFE | 2.76 mS cm⁻¹ |

This table is based on data for Tributyl methyl ammonium chloride (TBMACl) from the cited source. nih.gov

Furthermore, studies on solid-state electrolytes have shown that the high-temperature phases of tetrabutylammonium salts can exhibit high ionic conductivity, a phenomenon linked to the reorientational motion of organic groups within the crystal structure. mdpi.com

The development of practical rechargeable magnesium batteries (RMBs) has been hampered by the lack of suitable electrolytes. researchgate.net Conventional magnesium salts often lead to the formation of a passivation layer on the magnesium metal anode, preventing reversible plating and stripping. researchgate.net While chloride additives like MgCl₂ can address this, they are highly corrosive. bohrium.comnih.gov

Tetrabutylammonium chloride (TBACl) has been introduced as a multifunctional organic chloride additive for conventional magnesium triflate (Mg(OTf)₂)-based electrolytes. researchgate.net In this system, TBACl performs three critical functions:

It enhances the dissociation of the Mg(OTf)₂ salt in the aprotic solvent. researchgate.net

The adsorbed tetrabutylammonium cation (TBA⁺) on the electrode surface helps to inhibit the reduction of triflate anions. researchgate.net

It serves as a chloride source to form active magnesium complexes and stabilize the solid electrolyte interphase (SEI) on the magnesium anode. researchgate.net

This novel electrolyte formulation, combining Mg(OTf)₂ and TBACl in 1,2-dimethoxyethane, demonstrated excellent performance, achieving a high Coulombic efficiency of 97.7% over 200 cycles. researchgate.net Post-cycling analysis revealed uniform magnesium deposition and the formation of a stable SEI, which are crucial for reversible battery operation. researchgate.net

The success of TBACl has spurred further research into related chloride-free additives to completely eliminate corrosion issues. Electrolytes using tetrabutylammonium triflate (TBAOTf) as an additive with main salts like magnesium bis(hexamethyldisilazide) (Mg(HMDS)₂) and Mg(OTf)₂ have been developed. nih.gov This approach led to the formation of a magnesium fluoride (B91410) (MgF₂)-rich SEI, which also facilitates exceptional Mg deposition/dissolution reversibility and widens the anodic stability window of the electrolyte. nih.gov These findings highlight the promise of using tetrabutylammonium-based salts to design high-performance, non-corrosive electrolytes for next-generation rechargeable magnesium batteries. researchgate.netumich.edu

Ion Transfer Studies at Liquid-Liquid Interfaces

The interface between two immiscible liquids, such as water and oil, is a critical environment for numerous chemical and biological processes, including phase-transfer catalysis and the function of biological membranes. researchgate.net The study of ion transport across these interfaces provides fundamental insights into these phenomena. In this context, the tetrabutylammonium (TBA⁺) cation, a key component of tetrabutylammonium chloride, serves as a crucial model ion.

The interface between two immiscible electrolyte solutions can be treated in a manner similar to solid electrodes in electrochemistry. rsc.org A junction composed of tetrabutylammonium chloride in an aqueous phase and tetrabutylammonium tetraphenylborate (B1193919) in an oil phase is commonly employed as a practical reference system for measurements at the liquid-liquid interface. rsc.org The large, hydrophobic nature of the TBA⁺ ion influences its behavior at such interfaces. Research has shown that the force driving ions to hydrophobic surfaces can be explained by their suppression of correlation with the collective dipole moment fluctuations of surrounding water molecules. nih.gov This effect is minimized as the ion approaches a medium of low dielectric constant, like an oil phase. nih.gov

Molecular dynamics simulations have been used to model the complex phenomena involved in the motion of ions across these interfaces. researchgate.net Studies on the transport of chloride (Cl⁻) ions through a water-oil interface revealed the formation of a "water finger"—a trail of water molecules that accompanies the ion as it moves into the hydrophobic phase. researchgate.net This highlights the intricate mechanisms at play, where the solvent shell of the ion is a critical factor in the transfer process. The adsorption of the tetrabutylammonium cation at the oil-water interface has been shown to be even more preferential than that of hydroxide (B78521) ions, a finding consistent with theoretical models based on dielectric decrement values. nih.gov

Table 1: Key Research Findings on Ion Transfer at Liquid-Liquid Interfaces

| Research Area | Finding | Significance |

| Reference Systems | The tetrabutylammonium chloride/tetrabutylammonium tetraphenylborate junction is a common practical reference for liquid-liquid electrochemical measurements. rsc.org | Provides a stable and reproducible standard for studying interfacial ion transfer potentials. |

| Driving Force | The adsorption of hydrophobic ions like tetrabutylammonium is driven by the minimization of suppressed water dipole correlations at the interface. nih.gov | Offers a theoretical explanation for the accumulation of specific ions at hydrophobic interfaces. |

| Transport Mechanism | Chloride ions can traverse a water-oil interface by dragging a "finger" of water molecules into the non-aqueous phase. researchgate.net | Reveals a complex, solvent-assisted mechanism for anion transfer, beyond simple diffusion. |

Materials Synthesis via Ionic Liquid Precursor (ILP) Routes

Ionic liquids (ILs) are increasingly used as precursors or reaction media for the synthesis of advanced materials due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics. Tetrabutylammonium salts, including the chloride form, are prominent in these ionic liquid precursor (ILP) routes.

The synthesis of metal oxides with controlled morphology, such as hollow structures, is of great interest for applications in catalysis, sensing, and energy storage. The highly hydrated ionic liquid tetrabutylammonium hydroxide (TBAH), a related tetrabutylammonium salt, has been identified as an effective ionic liquid precursor for the fabrication of hollow zinc oxide (ZnO) mesocrystals. researchgate.net In this process, the ionic liquid acts as both the solvent and a template, directing the assembly of ZnO nanoparticles into a complex, ordered superstructure. The templating role of the large tetrabutylammonium cation is crucial for the formation of the hollow architecture. This method showcases how the properties of the ionic liquid can be harnessed to create materials with intricate, functional designs. researchgate.net

The synthesis of metal phosphides, such as copper(I) phosphide (B1233454) (Cu₃₋ₓP), is another area where ionic liquids provide a significant advantage over traditional high-temperature methods. Research has demonstrated that single-phase Cu₃₋ₓP can be successfully synthesized using tetrabutylammonium chloride ([N₄₄₄₄][Cl]) as the reaction medium. arxiv.org The process involves the reaction of elemental copper with red phosphorus. The ionic liquid facilitates the transformation of red phosphorus into more mobile P₄ molecules and activates the copper surface. arxiv.org

Crucially, the nature of the anion in the ionic liquid appears to be highly relevant for the reaction's success. arxiv.org While tetrabutylammonium chloride promotes the formation of single-phase Cu₃₋ₓP, substituting the anion with bromide or replacing the ionic liquid entirely with a deep eutectic solvent does not yield the same pure product. arxiv.orgarxiv.org This indicates that the chloride ion plays a specific, beneficial role in the phosphidization reaction mechanism. arxiv.org

Table 2: Influence of Reaction Media on Copper Phosphide Synthesis

| Reaction Medium | Outcome | Implication |

| Tetrabutylammonium chloride ([N₄₄₄₄][Cl]) | Formation of single-phase Cu₃₋ₓP. arxiv.org | An effective medium for the phosphidization reaction. |

| Tetrabutylammonium bromide ([N₄₄₄₄][Br]) | Does not lead to single-phase Cu₃₋ₓP. arxiv.org | Highlights the critical role of the chloride anion over the bromide anion. |

| Deep Eutectic Solvent (Adipic acid + Betaine) | Does not lead to single-phase Cu₃₋ₓP. arxiv.org | Demonstrates the unique promoting effect of the ionic liquid structure compared to other types of solvents. |

Intercalation Chemistry for Tailored Material Properties

Intercalation, the insertion of guest atoms, ions, or molecules into the van der Waals gaps of layered host materials, is a powerful technique for tuning material properties. This method is particularly effective for modifying the electronic and magnetic characteristics of two-dimensional (2D) materials like transition metal dichalcogenides (TMDCs).

The large organic cations from salts like tetrabutylammonium chloride can act as intercalants themselves, dramatically altering the interlayer spacing and, consequently, the properties of the host material. A notable example is the intercalation of tetrabutylammonium (TBA⁺) cations into the layered ferromagnetic material Cr₂Ge₂Te₆. arxiv.org

This process, which can be considered a form of ion exchange or co-intercalation, significantly modifies the magnetic properties of the material. The intercalation of the bulky TBA⁺ cations increases the distance between the layers from 6.8 Å to 16.48 Å. arxiv.org This structural change leads to a remarkable enhancement of the material's ferromagnetism, with the Curie temperature (the temperature below which a material exhibits spontaneous magnetization) increasing from 67 K in the pristine material to over 200 K in the intercalated version. arxiv.org This demonstrates how tetrabutylammonium ions can be used to facilitate changes in magnetic ordering and create tailored magnetic materials. arxiv.org

Table 3: Effect of Tetrabutylammonium (TBA⁺) Intercalation on Cr₂Ge₂Te₆

| Property | Pristine Cr₂Ge₂Te₆ | TBA⁺ Intercalated Cr₂Ge₂Te₆ |

| Interlayer Distance | 6.8 Å | 16.48 Å |

| Curie Temperature (T_C) | 67 K | > 200 K |

Data sourced from Wang et al. as cited in a 2024 review. arxiv.org

Clathrate Hydrate (B1144303) Formation for Gas Capture Applications

Semiclathrate hydrates are crystalline solid compounds in which guest molecules are trapped within a cage-like framework of host molecules (in this case, water). Tetrabutylammonium chloride is a well-known promoter for the formation of these hydrates, which have shown significant promise for gas capture and storage, particularly for carbon dioxide (CO₂).

When mixed with water under suitable temperature and pressure conditions, tetrabutylammonium chloride (TBAC) forms a semiclathrate hydrate. The large tetrabutylammonium cations occupy larger cavities within the hydrate structure, while smaller cages, typically dodecahedral (D), become available to trap gas molecules like CO₂.

Structural analysis using single-crystal X-ray diffraction has revealed that the TBAC + CO₂ semiclathrate hydrate has a tetragonal crystal structure. This structure contains three distinct types of dodecahedral cages (D_L, D_M, and D_N). Research indicates that CO₂ molecules preferentially occupy the D_M and D_N cages, which are suitably distorted to accommodate the linear shape of the CO₂ molecule. Interestingly, chloride anions from the TBAC are also found to partially occupy some of the cages, coordinating with the cage water molecules. Studies have shown that the CO₂ capture capacity in TBAC hydrates is greater than in those formed with tetrabutylammonium bromide (TBAB), a difference attributed to the structural details of the cages and the role of the chloride anion. This makes TBAC-based hydrates a highly effective and selective medium for capturing CO₂ from gas mixtures.

Table 4: Structural Details of TBAC + CO₂ Semiclathrate Hydrate

| Structural Feature | Description | Reference |

| Crystal System | Tetragonal | |

| Dodecahedral Cages | Three types exist: D_L, D_M, D_N | |

| CO₂ Occupancy | Preferentially occupies D_M and D_N cages | |

| Chloride Anion Role | Partially occupies D_M cages, coordinating to water molecules | |

| Gas Capture Preference | Superior CO₂ capture preference demonstrated in structural analysis |

Tetrabutylammonium Chloride Dihydrate in Sustainable Chemistry and Green Process Development

Advancements in Environmentally Benign Reaction Conditions

Tetrabutylammonium (B224687) chloride (TBAC) dihydrate is a quaternary ammonium (B1175870) salt that has emerged as a significant catalyst and reagent in the advancement of green chemistry. Its utility in creating more environmentally friendly reaction conditions is a focal point of current research, primarily through its application in novel solvent systems and in the promotion of reactions that minimize waste.

Utilization in Aqueous and Biphasic Solvent Systems

One of the cornerstones of green chemistry is the reduction or replacement of volatile and often toxic organic solvents. mdpi.comnih.gov Water is considered a safe, non-toxic, and environmentally benign solvent, making it an ideal medium for chemical reactions. utwente.nl Tetrabutylammonium chloride dihydrate excels as a phase-transfer catalyst (PTC) in aqueous and biphasic (typically water-organic) systems. In these systems, the catalyst facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, thereby accelerating reaction rates significantly.

This biphasic approach allows for the use of water as a bulk solvent while still enabling reactions with water-insoluble organic substrates. nih.gov The catalyst, possessing both hydrophilic (chloride ion) and lipophilic (tetrabutylammonium cation) properties, shuttles reacting species across the phase boundary. This methodology is particularly advantageous because it combines the high activity often seen in homogeneous catalysis with the ease of catalyst and product separation characteristic of heterogeneous catalysis. nih.govnih.gov At the end of the reaction, the organic product phase can be easily separated from the aqueous phase containing the catalyst, which can potentially be recycled.

Research has demonstrated the effectiveness of TBAC and similar quaternary ammonium salts in a variety of biphasic reactions. For instance, in the Ruhrchemie/Rhône-Poulenc hydroformylation process, a water-soluble catalyst is used to convert olefins in an organic phase, showcasing the industrial viability of aqueous/organic biphasic catalysis. nih.gov The ability to create these systems, sometimes referred to as Aqueous Biphasic Systems (ABS), is seen as a "greener" and more benign option in separation process engineering, as they are predominantly composed of water. ua.pt

Table 1: Application of Tetrabutylammonium Salts in Biphasic Systems

| Reaction Type | Role of Tetrabutylammonium Salt | Solvent System | Key Advantage |

| Heck Reaction | Additive to lower reaction temperature | DMF/Ether | Lowered required temperature from 140 °C to 120 °C, enabling milder conditions. nih.gov |

| Nucleophilic Substitution | Phase-Transfer Catalyst | Water/Organic Solvent | Facilitates transfer of aqueous nucleophiles to the organic phase, avoiding anhydrous conditions. |

| Oxidation | Phase-Transfer Catalyst | Water/Organic Solvent | Enables oxidation of organic substrates with water-soluble oxidants (e.g., permanganate). |

Promotion of Solvent-Free and Atom-Economical Transformations

A primary goal of sustainable chemistry is to design processes that are "atom-economical," meaning that a maximal number of atoms from the reactants are incorporated into the final product, minimizing waste. An ideal green reaction is often considered to be one that proceeds without any solvent at all. nih.gov this compound plays a crucial role in advancing this objective.

In its molten state, TBAC can act as an ionic liquid, serving as both the catalyst and the reaction medium. This eliminates the need for conventional organic solvents, which often constitute the largest portion of waste in chemical processes. nih.gov Furthermore, TBAC can be used in solid-state or "grindstone" chemistry. In these solvent-free reactions, solid reactants are ground together with a catalytic amount of TBAC. The mechanical energy from grinding initiates the reaction, and the TBAC facilitates the interaction between the reactants at their crystal interfaces.

These solvent-free approaches offer numerous advantages:

Reduced Waste: They completely eliminate solvent waste, significantly lowering the process's Environmental Factor (E-Factor).

Enhanced Safety: The risks of fire, explosion, and toxic exposure associated with volatile organic solvents are negated. epa.gov

Improved Efficiency: Reactions can often proceed faster and at lower temperatures than in solution, saving energy.

Simplified Purification: With no solvent to remove, product isolation is often a simpler process of washing or recrystallization.

By enabling reactions to occur under solvent-free conditions, TBAC dihydrate directly contributes to the development of highly atom-economical and sustainable chemical transformations.

Sustainable Catalysis and Waste Minimization

The principles of sustainable catalysis focus on maximizing efficiency while minimizing environmental impact. This involves not only the performance of the catalyst during a reaction but also its lifecycle, including its separability, reusability, and its role in reducing hazardous waste streams.

Design of Recyclable and Reusable Catalytic Systems

The economic and environmental viability of a catalytic process is greatly enhanced if the catalyst can be easily recovered and reused for multiple cycles without a significant loss of activity. This compound is well-suited for the design of such systems. Its solubility profile is key to its recyclability. In many biphasic systems, TBAC is highly soluble in the aqueous phase but has low solubility in the organic product phase. This differential solubility allows for a straightforward separation by decantation at the end of the reaction. The aqueous phase containing the catalyst can then be reused in subsequent batches.

Table 2: Catalyst Recyclability in a Model Heck Reaction

| Cycle Number | Catalytic Activity | Separation Method | Reference |

| 1 | High | Precipitation with ether | nih.gov |

| 2 | Maintained | Precipitation with ether | nih.gov |

| 3 | Maintained | Precipitation with ether | nih.gov |

| 4 | Maintained | Precipitation with ether | nih.gov |

| 5 | No appreciable loss of activity | Precipitation with ether | nih.gov |

Reduction of Hazardous Solvent Use and Byproduct Formation

A major contribution of this compound to green chemistry is its role in reducing the reliance on hazardous solvents and minimizing the formation of unwanted byproducts. Many industrial chemical processes traditionally use regulated solvents such as toluene (B28343), chloroform, or dichloromethane (B109758), which pose risks to human health and the environment. mdpi.comepa.gov By enabling reactions to occur in water or under solvent-free conditions, TBAC provides a direct pathway to eliminate the use of these hazardous materials.

The use of TBAC as a phase-transfer catalyst can also enhance the selectivity of a reaction. By controlling the transfer of the reactive species to the reaction site, it can favor the desired reaction pathway over potential side reactions. This leads to a higher yield of the target product and a reduction in the formation of byproducts. Consequently, the need for complex and energy-intensive purification steps, such as chromatography, is lessened, further reducing solvent use and waste generation.

The impact of replacing a traditional process with a more sustainable one can be dramatic. For instance, redesigning a multi-step synthesis to be a one-pot process in a less hazardous solvent led to a reduction in the E-factor (kg of waste per kg of product) from 250 to 50 and completely eliminated organic-contaminated aqueous wastes. nih.gov While this example is from a broader context, it illustrates the profound environmental benefits achievable by applying principles that TBAC-mediated catalysis embodies: solvent replacement, process intensification, and waste reduction at the source.

Emerging Research Frontiers and Future Prospects of Tetrabutylammonium Chloride Dihydrate

Development of Novel Catalytic Systems and Methodologies

Tetrabutylammonium (B224687) chloride (TBAC), often in its hydrated form, is a cornerstone in the field of phase-transfer catalysis (PTC). sigmaaldrich.comnbinno.com This catalytic approach is crucial for facilitating reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. nbinno.commdpi.com The tetrabutylammonium cation can transport anions from the aqueous phase to the organic phase, where the reaction occurs. mdpi.com

Recent research has highlighted the development of innovative catalytic systems utilizing TBAC. One notable example is a two-step reaction sequence where TBAC first acts as a soluble chloride source to ring-open epichlorohydrin, which then reacts with phosgene (B1210022). phasetransfercatalysis.com In the subsequent step, the same TBAC, without being isolated, functions as a phase-transfer catalyst to facilitate the formation of a 1,3-oxathiolane-2-one ring. phasetransfercatalysis.com This dual catalytic role in a one-pot synthesis demonstrates a sophisticated and efficient methodological advancement.

Furthermore, TBAC has been instrumental in the synthesis of various organic compounds. It has been employed as a catalyst for the condensation reaction of aldehydes, malononitrile, and α- or β-naphthol to produce 2-amino-4H-chromene derivatives. sigmaaldrich.com Additionally, it catalyzes the esterification of carboxylic acids with dimethyl carbonate. sigmaaldrich.com A particularly interesting development is the discovery of TBAC as a selectively bifunctional catalyst in the living ring-opening polymerization of salicylate (B1505791) cyclic esters. researchgate.net This system allows for the synthesis of high molecular weight salicylic (B10762653) acid-based copolyesters by selectively cleaving the phenolic ester bond in the monomer over the polymer chain, a significant challenge in polyester (B1180765) synthesis. researchgate.net

The following table summarizes some of the novel catalytic applications of Tetrabutylammonium Chloride.

| Catalytic Application | Reactants | Product | Reference |

| Two-step ring formation | Epichlorohydrin, Phosgene, Inorganic sulfide (B99878) | 5-(chloromethyl)-1,3-oxathiolane-2-one | phasetransfercatalysis.com |

| Synthesis of Chromene Derivatives | Aldehydes, Malononitrile, α- or β-naphthol | 2-Amino-4H-chromene derivatives | sigmaaldrich.com |

| Esterification | Carboxylic Acids, Dimethyl Carbonate | Methyl esters | sigmaaldrich.com |

| Living Ring-Opening Polymerization | Salicylate cyclic esters | High molecular weight salicylic acid-based copolyesters | researchgate.net |

Exploration of Advanced Functional Materials with Tuned Properties

The unique properties of tetrabutylammonium chloride dihydrate extend beyond catalysis into the realm of materials science. It is a key component in the formation of Deep Eutectic Solvents (DESs), which are considered green and sustainable alternatives to traditional organic solvents. elsevierpure.comnih.gov These DESs are formed by mixing TBAC, a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD) such as glycerol, ethylene (B1197577) glycol, or triethylene glycol. elsevierpure.com The resulting DESs exhibit a wide range of tunable physical properties, including melting point, density, viscosity, and conductivity, making them suitable for various chemical and engineering applications. elsevierpure.com

Researchers have systematically studied the physical properties of TBAC-based DESs. For instance, DESs have been prepared with decanoic acid and octanoic acid, and their thermal stability, density, and viscosity have been measured at different temperatures. researchgate.net The formation of DESs with levulinic acid has also been investigated through both experimental and theoretical approaches, revealing a fluid with properties largely determined by the efficient hydrogen bonds formed between the anion and the acid. nih.gov

Moreover, TBAC has been utilized in the development of functional materials with specific applications. It has been used in the preparation of polypyrrole coatings with self-healing properties for the corrosion protection of iron. nbinno.com Its hygroscopic nature is also beneficial in creating humidity-sensitive polymers and electronic devices. nbinno.comphasetransfercatalysis.com In another application, TBAC is used in conjunction with phosphorus pentoxide for greener deoxychlorination reactions. sigmaaldrich.com The ability to form ionic semiclathrate hydrates with TBAC is being explored for gas storage applications, particularly for methane (B114726) and carbon dioxide. mdpi.com

The table below presents examples of advanced functional materials developed using Tetrabutylammonium Chloride.

| Functional Material | Components | Application | Reference |

| Deep Eutectic Solvents (DESs) | TBAC, Glycerol, Ethylene Glycol, Triethylene Glycol | Green Solvents | elsevierpure.com |

| Deep Eutectic Solvents (DESs) | TBAC, Decanoic Acid, Octanoic Acid | Absorption separation of ethylene and ethane | researchgate.net |

| Deep Eutectic Solvents (DESs) | TBAC, Levulinic Acid | Sustainable fluid for various technologies | nih.gov |

| Self-healing Coatings | TBAC, Polypyrrole | Iron corrosion protection | nbinno.com |

| Ionic Semiclathrate Hydrates | TBAC, Water, Methane/Carbon Dioxide | Gas storage | mdpi.com |

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental investigations and computational modeling is proving to be a powerful tool in understanding and predicting the behavior of systems containing this compound. This integrated approach provides a deeper, molecular-level insight that complements macroscopic experimental observations.

For instance, combined experimental and computational studies have been conducted on deep eutectic solvents formed from tetrabutylammonium bromide (a closely related salt) and carboxylic acids. researchgate.netnih.gov These studies utilize techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) alongside molecular dynamics (MD) simulations. nih.gov The computational models help in visualizing the three-dimensional structure of the DESs and in quantifying the interactions, such as hydrogen bonding, between the constituent molecules. nih.gov

Similarly, the chlorination mechanism of minerals using ammonium (B1175870) chloride has been investigated through a combination of low-temperature roasting experiments and density functional theory (DFT) calculations. rsc.org This dual approach allows for the observation of the elemental distribution in the products and a theoretical understanding of the reaction pathways at the atomic level. rsc.org

In the context of functional materials, X-ray crystallographic and computational studies have been performed on complexes of uranyl-salophen compounds with various tetraalkylammonium chloride salts, including tetrabutylammonium chloride. nih.gov These studies employ single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and DFT calculations to elucidate the packing and intermolecular forces within the crystal structures. nih.gov Such detailed structural information is crucial for designing materials with desired properties.

The following table showcases research that integrates experimental and computational methods to study systems involving tetrabutylammonium salts.

| Research Area | Experimental Techniques | Computational Methods | Key Insights | Reference |

| Deep Eutectic Solvents | DSC, FT-IR | Molecular Dynamics (MD) Simulations | Understanding hydrogen bond formation and 3D structure | nih.gov |

| Mineral Chlorination | Roasting Experiments, Energy Dispersive Spectrometry | Density Functional Theory (DFT) Calculations | Elucidation of reaction mechanisms and pathways | rsc.org |

| Uranyl-Salophen Complexes | Single-Crystal X-ray Diffraction (SC-XRD) | Hirshfeld Surface Analysis, DFT Calculations | Understanding crystal packing and intermolecular forces | nih.gov |

| Tetrabutylammonium Chloride Solvates | Single-Crystal X-ray Diffraction, TGA/DSC | DFT Calculations | Accurate determination of crystal structure and thermal behavior | researchgate.net |

Addressing Challenges in Large-Scale Implementation and Industrial Applications

Despite its versatility, the large-scale industrial implementation of tetrabutylammonium chloride faces certain challenges. A primary concern is its cost. phasetransfercatalysis.comphasetransfercatalysis.com The synthesis of TBAC is more complex and expensive compared to its bromide counterpart, tetrabutylammonium bromide (TBAB). phasetransfercatalysis.com The direct reaction of tributylamine (B1682462) with butyl chloride is inefficient due to a competing dehydrohalogenation reaction. phasetransfercatalysis.com Therefore, alternative, often more costly, synthetic routes are required. phasetransfercatalysis.com

Another challenge is the hygroscopic nature of TBAC, which makes it difficult to handle and maintain in its anhydrous or low-hydrated form. phasetransfercatalysis.com This property can be a disadvantage in industrial processes where precise control over water content is critical.

From an environmental perspective, while ionic liquids like TBAC are often touted as "green" due to their low volatility, their potential environmental impact is an area of active research. phasetransfercatalysis.comnih.gov Studies have shown that tetrabutylammonium chloride can inhibit the growth of certain plants, such as wheat and cucumber, indicating a degree of phytotoxicity. nih.govresearchgate.net As these compounds may enter the environment through wastewater, understanding their environmental fate and toxicity is crucial for sustainable industrial use. nih.gov

Efforts to address these challenges are ongoing. The development of more cost-effective synthetic methods and recycling protocols for the catalyst are key areas of focus. Furthermore, research into the biodegradability and environmental impact of TBAC and its derivatives will inform the design of more environmentally benign alternatives and guide its responsible application in industry. nih.gov

Q & A